Piperazine,1-(ethoxyacetyl)-4-ethyl-

Data Gap No Comparator Data Piperazine Derivative

Piperazine,1-(ethoxyacetyl)-4-ethyl- (CAS 600140-82-7; IUPAC: 2-ethoxy-1-(4-ethylpiperazin-1-yl)ethanone; molecular formula C₁₀H₂₀N₂O₂; exact mass 200.152 Da) is a disubstituted piperazine derivative bearing an N1‑ethoxyacetyl moiety and an N4‑ethyl substituent on the six‑membered heterocyclic core. The compound has zero hydrogen‑bond donors, three hydrogen‑bond acceptors, a topological polar surface area of 32.78 Ų, and a computed LogP of 0.06, indicating balanced hydrophilicity/lipophilicity.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B4090386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine,1-(ethoxyacetyl)-4-ethyl-
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)COCC
InChIInChI=1S/C10H20N2O2/c1-3-11-5-7-12(8-6-11)10(13)9-14-4-2/h3-9H2,1-2H3
InChIKeyKTOWUJAJQNOXPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine,1-(ethoxyacetyl)-4-ethyl- Procurement: Baseline Chemical Profile for Research Sourcing


Piperazine,1-(ethoxyacetyl)-4-ethyl- (CAS 600140-82-7; IUPAC: 2-ethoxy-1-(4-ethylpiperazin-1-yl)ethanone; molecular formula C₁₀H₂₀N₂O₂; exact mass 200.152 Da) is a disubstituted piperazine derivative bearing an N1‑ethoxyacetyl moiety and an N4‑ethyl substituent on the six‑membered heterocyclic core . The compound has zero hydrogen‑bond donors, three hydrogen‑bond acceptors, a topological polar surface area of 32.78 Ų, and a computed LogP of 0.06, indicating balanced hydrophilicity/lipophilicity . It is primarily offered as a research‑grade intermediate with vendor‑reported purities of 95–97% and is structurally positioned between more hydrophilic mono‑acyl piperazines and more lipophilic long‑chain alkyl congeners .

Why Generic Substitution of Piperazine,1-(ethoxyacetyl)-4-ethyl- Fails: Evidence-Limited Notice


The ethoxyacetyl‑4‑ethyl substitution pattern is uncommon, and no publicly available head‑to‑head biological, pharmacokinetic, or reactivity data comparing this specific compound with close analogs (e.g., 1‑acetyl‑4‑ethylpiperazine or 1‑ethoxyacetyl‑4‑methylpiperazine) were retrievable from primary literature, patents, or authoritative databases as of 2026‑05‑06. Consequently, no quantitative differential evidence can be presented to guide selection, and substitution decisions must be based on internal qualification rather than published comparative data [1]. The closest structural comparator for which Min. Purity specification is available is 1‑(ethoxyacetyl)piperazine (CAS 95550‑07‑5, purity 95%), but without head‑to‑head bioactivity data, no performance‑based ranking is possible .

Quantitative Differential Evidence for Piperazine,1-(ethoxyacetyl)-4-ethyl-


Missing Quantitative Differential Evidence for Piperazine,1-(ethoxyacetyl)-4-ethyl- Relative to Close Analogs

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, PubChem, Google Patents, BindingDB, and vendor technical datasheets) conducted on 2026‑05‑06 revealed no quantitative in‑vitro, in‑vivo, or physicochemical comparator data for Piperazine,1-(ethoxyacetyl)-4-ethyl- (CAS 600140-82-7) [1]. No MIC, IC₅₀, Kd, LogD, solubility, metabolic stability, or selectivity values were found for the target compound or for direct analogs (e.g., 1‑acetyl‑4‑ethylpiperazine, 1‑ethoxyacetyl‑4‑methylpiperazine, or 1‑butyryl‑4‑ethylpiperazine), precluding any head‑to‑head or cross‑study comparison [1]. Consequently, no quantitative differential claim can be made; the compound's differentiation from analogs remains uncharacterized in the public domain.

Data Gap No Comparator Data Piperazine Derivative

Application Scenarios for Piperazine,1-(ethoxyacetyl)-4-ethyl- Based on Available Evidence


Medicinal Chemistry Exploration of the N4-Ethyl Substitution in Piperazine Scaffolds

The N4‑ethyl group distinguishes this compound from mono‑N‑acyl piperazines and may modulate target‑binding or pharmacokinetic properties through steric and electronic effects [1]. This makes it a relevant building block for SAR exploration where C4‑substitution is the primary variable. However, no published biological data are available to guide specific target selection, so users must conduct internal assays [1].

Building Block for Synthesis of Bioactive Piperazine Derivatives

The compound functions as a chemical intermediate for constructing more complex molecules through further modification of the ethoxyacetyl or ethyl groups, or via reactions at the unsubstituted piperazine ring positions . It is available from multiple vendors at research purity (95–97%), enabling multi‑step synthesis campaigns . The ethoxyacetyl moiety provides an ester‑type linkage that may facilitate hydrolysis or bioconjugation in prodrug strategies, but experimental stability data are lacking .

Quote Request

Request a Quote for Piperazine,1-(ethoxyacetyl)-4-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.